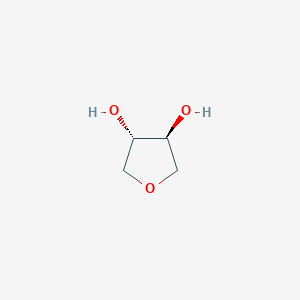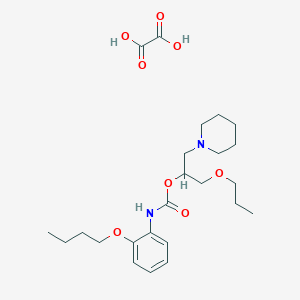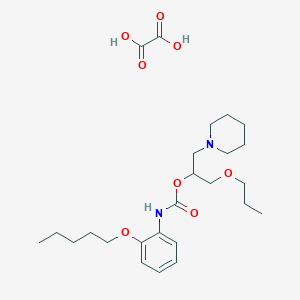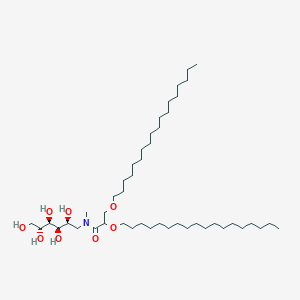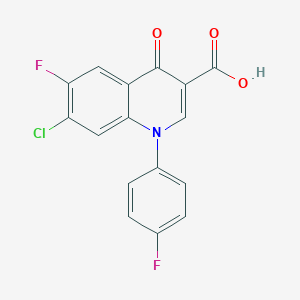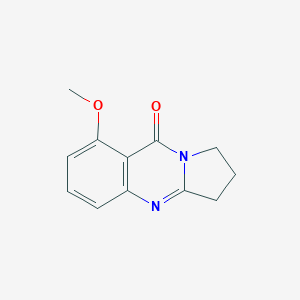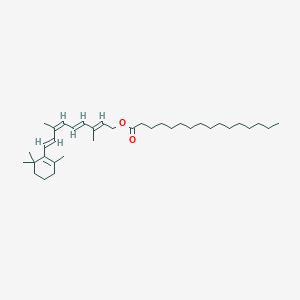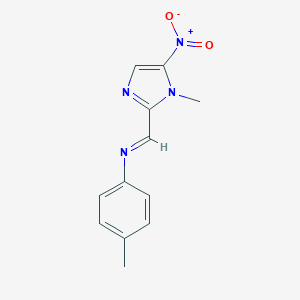
4-Methyl-N-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)benzenamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-N-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)benzenamine, also known as MNIMBA, is a chemical compound that has been widely studied for its potential applications in scientific research. MNIMBA is a nitroimidazole derivative that has been synthesized through various methods, and it has been found to possess unique biochemical and physiological effects that make it a promising candidate for further investigation. In We will also discuss several future directions for research on MNIMBA.
作用机制
The mechanism of action of 4-Methyl-N-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)benzenamine is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) and the induction of DNA damage. 4-Methyl-N-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)benzenamine has been shown to selectively target cancer cells, which may be due to differences in ROS levels between cancer cells and normal cells. 4-Methyl-N-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)benzenamine has also been found to induce DNA damage in cancer cells, leading to apoptosis.
生化和生理效应
4-Methyl-N-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)benzenamine has been found to have unique biochemical and physiological effects that make it a promising candidate for further investigation. Studies have shown that 4-Methyl-N-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)benzenamine can induce the expression of genes involved in apoptosis and DNA damage response, as well as modulate the activity of various enzymes involved in cellular metabolism. 4-Methyl-N-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)benzenamine has also been found to possess anti-inflammatory effects, which may be due to its ability to modulate the activity of immune cells.
实验室实验的优点和局限性
4-Methyl-N-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)benzenamine has several advantages for laboratory experiments, including its relative ease of synthesis and its selective targeting of cancer cells. However, 4-Methyl-N-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)benzenamine also has several limitations, including its potential toxicity and the need for further investigation into its mechanism of action.
未来方向
There are several future directions for research on 4-Methyl-N-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)benzenamine, including the development of 4-Methyl-N-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)benzenamine-based cancer therapies, the investigation of its antimicrobial activity against drug-resistant strains, and the exploration of its radioprotective effects. Additionally, further investigation into the mechanism of action of 4-Methyl-N-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)benzenamine is needed to fully understand its potential applications in scientific research.
合成方法
4-Methyl-N-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)benzenamine can be synthesized through various methods, including condensation reactions between 4-methylbenzenamine and 1-methyl-5-nitroimidazole-2-carboxaldehyde, or through the reduction of 4-methyl-N-((1-methyl-5-nitro-1H-imidazol-2-yl)imino)methyl)benzenamine using sodium dithionite. The synthesis of 4-Methyl-N-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)benzenamine has been reported in several studies, and the purity and yield of the compound can be optimized through careful selection of reaction conditions.
科学研究应用
4-Methyl-N-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)benzenamine has been studied for its potential applications in a variety of scientific research fields, including cancer therapy, antimicrobial activity, and as a radioprotective agent. Studies have shown that 4-Methyl-N-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)benzenamine can selectively target cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. 4-Methyl-N-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)benzenamine has also been found to possess antimicrobial activity against a variety of bacterial strains, including drug-resistant strains such as MRSA. Additionally, 4-Methyl-N-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)benzenamine has been shown to have radioprotective effects, protecting cells from radiation-induced damage.
属性
CAS 编号 |
129661-57-0 |
|---|---|
产品名称 |
4-Methyl-N-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)benzenamine |
分子式 |
C12H12N4O2 |
分子量 |
244.25 g/mol |
IUPAC 名称 |
1-(1-methyl-5-nitroimidazol-2-yl)-N-(4-methylphenyl)methanimine |
InChI |
InChI=1S/C12H12N4O2/c1-9-3-5-10(6-4-9)13-7-11-14-8-12(15(11)2)16(17)18/h3-8H,1-2H3 |
InChI 键 |
GFZGRQLCVBRLTL-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N=CC2=NC=C(N2C)[N+](=O)[O-] |
规范 SMILES |
CC1=CC=C(C=C1)N=CC2=NC=C(N2C)[N+](=O)[O-] |
同义词 |
1-(1-methyl-5-nitro-imidazol-2-yl)-N-(4-methylphenyl)methanimine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




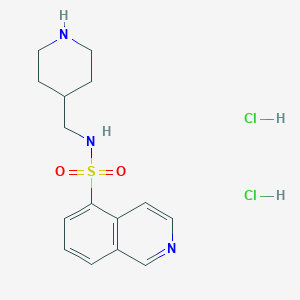
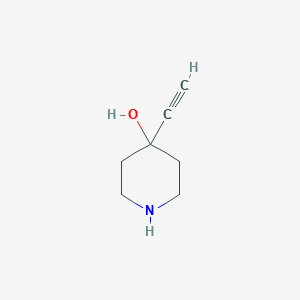
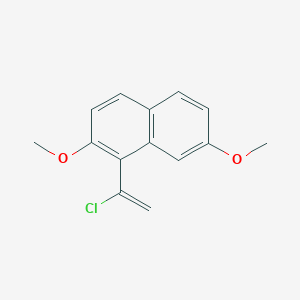
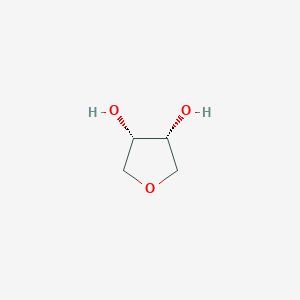
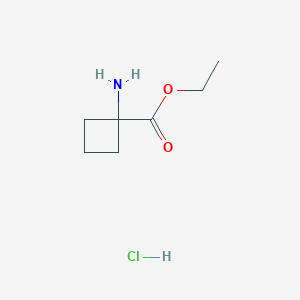
![L-Alanine, 3-[(carboxymethyl)sulfinyl]-, (S)-](/img/structure/B138900.png)
